molecular formula C11H15ClN2O3 B8258456 (4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester

(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B8258456
M. Wt: 258.70 g/mol
InChI Key: ALNINZCOOMBAPE-UHFFFAOYSA-N
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Description

(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 4-position, a methoxy group at the 5-position, and a carbamic acid tert-butyl ester group at the 2-position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-5-methoxy-pyridine.

    Carbamate Formation: The 4-chloro-5-methoxy-pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Hydrolysis: The carbamic acid tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: Products with substituted groups at the 4-position.

    Oxidation Reactions: Aldehydes or acids derived from the methoxy group.

    Hydrolysis: Carbamic acid derivatives.

Scientific Research Applications

(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-methoxy-pyridine: Lacks the carbamic acid tert-butyl ester group.

    5-Methoxy-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of the carbamic acid tert-butyl ester group.

    4-Chloro-2-pyridinecarboxylic acid: Lacks the methoxy group.

Uniqueness

(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(4-chloro-5-methoxypyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-9-5-7(12)8(16-4)6-13-9/h5-6H,1-4H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNINZCOOMBAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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